molecular formula C11H10N2O2 B016379 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 91138-00-0

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B016379
M. Wt: 202.21 g/mol
InChI Key: USSMIQWDLWJQDQ-UHFFFAOYSA-N
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Patent
US07396935B2

Procedure details

To a solution of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid from Step B (11B-2) (20.2 g, 0.1 mol) in DCM (200 mL) and DMF (730 mg, 0.01 mol) was added sulfuryl dichloride (8.73 mL, 0.12 mol) at RT. The mixture was stirred at 36° C. for 2 h. The solution was concentrated under reduced pressure and DCM (200 mL) was added to the white solid residue to form a suspension of the above corresponding acyl chloride. Yield: 98%, 1HNMR CDCl3): 8.16 (s, 1H), 7.45-7.59 (m, 5H), 2.53 (s, 3H).
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([OH:15])=O.CN(C=O)C.S(Cl)([Cl:24])(=O)=O>C(Cl)Cl>[CH3:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([Cl:24])=[O:15]

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
CC1=C(C=NN1C1=CC=CC=C1)C(=O)O
Name
Quantity
730 mg
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
8.73 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
36 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 36° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure and DCM (200 mL)
ADDITION
Type
ADDITION
Details
was added to the white solid residue
CUSTOM
Type
CUSTOM
Details
to form

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(C=NN1C1=CC=CC=C1)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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